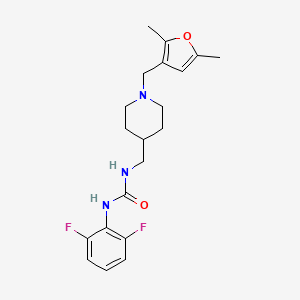

1-(2,6-Difluorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea

Description

This urea derivative features a 2,6-difluorophenyl group linked via a urea bridge to a piperidin-4-ylmethyl moiety substituted with a (2,5-dimethylfuran-3-yl)methyl group. The 2,6-difluorophenyl group is a common pharmacophore in drug design, contributing to metabolic stability and lipophilicity, while the dimethylfuran-piperidine hybrid may modulate target selectivity .

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F2N3O2/c1-13-10-16(14(2)27-13)12-25-8-6-15(7-9-25)11-23-20(26)24-19-17(21)4-3-5-18(19)22/h3-5,10,15H,6-9,11-12H2,1-2H3,(H2,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTKKRIMUZYNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NC3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,6-Difluorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a difluorophenyl group and a piperidine moiety linked through a urea functional group. The specific arrangement of these components contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H20F2N2O |

| Molecular Weight | 300.35 g/mol |

| CAS Number | 2034486-10-5 |

Research indicates that this compound may exhibit its biological effects through interactions with specific receptors or enzymes involved in various physiological pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological targets, leading to altered cellular responses.

- Receptor Interaction : The piperidine ring may facilitate binding to neurotransmitter receptors, potentially influencing neurochemical signaling.

- Enzyme Inhibition : The urea group can participate in hydrogen bonding, which might enhance the compound's affinity for target enzymes.

Pharmacological Effects

The pharmacological profile of 1-(2,6-Difluorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea has been investigated in various studies:

Antidepressant Activity

In animal models, the compound demonstrated significant antidepressant-like effects in behavioral assays such as the forced swim test and tail suspension test. These findings suggest an influence on monoaminergic systems.

Analgesic Properties

Studies have also reported analgesic effects, with the compound showing efficacy in pain models. Its mechanism may involve modulation of pain pathways through opioid receptor interaction.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant potential using rodent models.

- Findings : Significant reduction in immobility time was observed, indicating enhanced mood-related behavior.

- : The compound may be a candidate for further development as an antidepressant agent.

-

Analgesic Efficacy Assessment :

- Objective : To assess pain relief in acute pain models.

- Results : Demonstrated dose-dependent analgesia comparable to standard analgesics.

- Implication : Potential for use in pain management therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Fluorinated Aromatic Systems

1-(2,6-Difluorophenyl)-3-(piperidin-4-yl)urea () :

This simpler analog lacks the (2,5-dimethylfuran-3-yl)methyl substitution. Studies suggest that the absence of the furan group reduces its binding affinity to serine proteases like Factor VIIa compared to more complex derivatives (e.g., the compound in ). The dimethylfuran substituent in the target compound likely enhances hydrophobic interactions or π-stacking in enzyme active sites .1-(2,6-Dichlorophenyl)-3-(4-pyridyl)urea () :

Replacing fluorine with chlorine increases the compound’s molecular weight (282.12 g/mol vs. ~380 g/mol for the target compound) and alters electronic properties. Chlorine’s larger atomic radius and lower electronegativity may reduce binding precision in targets sensitive to steric hindrance, such as Factor VIIa. Fluorine’s smaller size and higher electronegativity favor stronger dipole interactions, as seen in the Factor VIIa complex () .

Piperidine-Containing Compounds

DMPI and CDFII () :

These indole-piperidine derivatives exhibit antimicrobial synergy with carbapenems against MRSA. While structurally distinct from urea derivatives, their piperidine moieties highlight the role of nitrogen-containing heterocycles in penetrating bacterial membranes. The target compound’s piperidine group may similarly improve cellular uptake but with a different mechanism due to the urea linker .Goxalapladib () :

This naphthyridine-piperidine-acetamide drug (718.80 g/mol) targets atherosclerosis. Its trifluoromethyl and difluorophenyl groups mirror the target compound’s fluorinated motifs, but the larger molecular weight and additional functional groups (e.g., methoxyethyl) suggest divergent pharmacokinetic profiles. The target compound’s smaller size (~380 g/mol) may offer better bioavailability .

Agricultural Urea Derivatives ()

Compounds like teflubenzuron and hexaflumuron share the 2,6-difluorobenzamide/urea core but are optimized for insecticidal activity. Their simpler structures (e.g., teflubenzuron: C₁₄H₈ClF₆N₂O₂) lack the piperidine-furan hybrid, emphasizing that the target compound’s design prioritizes enzyme inhibition over pesticidal activity. Fluorine’s role in both contexts underscores its versatility in enhancing chemical stability .

Pharmacological and Binding Properties

Enzyme Inhibition and Target Occupancy

The dimethylfuran substitution may extend residence time in enzyme active sites compared to analogs with smaller substituents, as seen in studies linking bulky groups to prolonged target occupancy .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.